

Data Presentation: Quantitative Levels of *cis*-Chlordane and Related Compounds

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Compound of Interest

Compound Name: *cis*-Chlordane

Cat. No.: B041515

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The following table summarizes the levels of ***cis*-Chlordane** and its related compounds (isomers and metabolites) found in human adipose tissue and breast milk across different geographical locations. These persistent organic pollutants (POPs) are lipophilic and tend to accumulate in fatty tissues. Concentrations are expressed in nanograms per gram (ng/g) on a lipid weight basis to allow for standardized comparison across different sample types with varying fat content.

Geographic Location	Sample Matrix	Compound	Concentration (ng/g lipid weight)	Year of Study/Sampling	Reference
Japan	Adipose Tissue	cis-Chlordane	Mean values have been reported in various studies, with a general trend of high contamination due to past usage. Specific mean concentrations from individual studies are needed for a precise value.	1991	[1]
USA (Southeastern)	Breast Milk	Total Chlordane	Average: 113 (Range: 108–118)	1970s	[2]
USA (Other Regions)	Breast Milk	Total Chlordane	Average: 79 (Range: 76–82)	1970s	[2]
USA	Breast Milk	Oxychlordane	Mean: 95.8 ppb (ng/g)	Published 1981	[3]
Arkansas, USA	Breast Milk	Oxychlordane	Mean: 0.051 ppm (51 ng/g)	1986	[4]

Arkansas, USA	Breast Milk	trans- Nonachlor	Mean: 0.062 ppm (62 ng/g)	1986	[4]
Vietnam (Hanoi)	Breast Milk	Total Chlordanes	Mean: 2.0	Published 2004	[5]
Vietnam (Ho Chi Minh City)	Breast Milk	Total Chlordanes	Mean: 6.9	Published 2004	[5]

*Total Chlordanes include **cis-chlordane**, trans-chlordane, cis-nonachlor, trans-nonachlor, and oxychlordane.[5]

Experimental Protocols

The quantification of **cis-Chlordane** in biological samples is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. Below are detailed methodologies for sample preparation and analysis.

Sample Preparation: Extraction and Cleanup

a) For Adipose Tissue:

- **Homogenization:** A representative sample of adipose tissue (e.g., 1 gram) is homogenized. A common method involves grinding the tissue with dry ice to create a fine, frozen powder.
- **Extraction:** The homogenized sample is subjected to solvent extraction. A common solvent used is cyclopentane. The sample is mixed with the solvent and agitated vigorously.
- **Cleanup (Gel Permeation Chromatography - GPC):** Due to the high lipid content of adipose tissue, a cleanup step is crucial to remove interfering substances. GPC is an effective method for separating the large lipid molecules from the smaller pesticide molecules. The extract is passed through a GPC column.
- **Solvent Exchange:** The solvent from the GPC eluate is evaporated and exchanged for a solvent suitable for GC-MS analysis, such as isooctane.

b) For Breast Milk:

- Extraction (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for pesticide residue analysis in food and biological matrices.
 - A measured volume of whole milk (e.g., 10 mL) is mixed with an extraction solvent, typically acetonitrile.
 - A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation, partitioning the pesticides into the acetonitrile layer.[\[6\]](#)
- Cleanup (Dispersive Solid-Phase Extraction - dSPE): The acetonitrile extract is then cleaned up using a dSPE step.
 - An aliquot of the extract is mixed with a sorbent material, such as a primary secondary amine (PSA) sorbent and C18, to remove interfering matrix components like fatty acids and sugars.[\[6\]](#)
 - For highly fatty matrices like milk, an enhanced matrix removal lipid (EMR—Lipid) cleanup step can be employed for more efficient lipid removal and improved recovery of nonpolar pesticides like **cis-Chlordane**.[\[6\]](#)
- Centrifugation and Concentration: The mixture is centrifuged, and the supernatant is collected, concentrated, and reconstituted in a suitable solvent for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

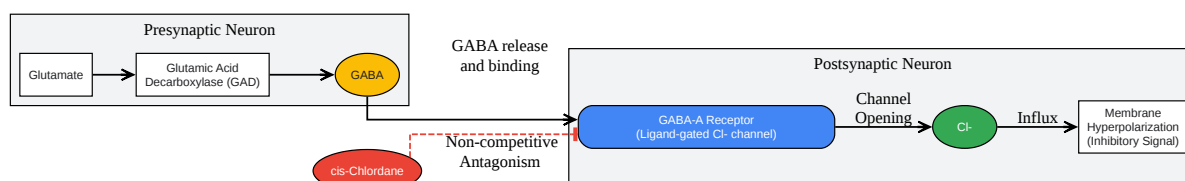
- Gas Chromatography (GC):
 - Injection: A small volume (e.g., 1 µL) of the prepared sample extract is injected into the GC system.
 - Column: A capillary column, such as a DB-5ms, is used for separation.
 - Temperature Program: A programmed temperature gradient is used to separate the different components of the mixture based on their boiling points and interactions with the column's stationary phase.

- Tandem Mass Spectrometry (MS/MS):
 - Ionization: The separated compounds eluting from the GC column are ionized, typically using electron impact (EI) ionization.
 - Detection (Multiple Reaction Monitoring - MRM): For high selectivity and sensitivity, the mass spectrometer is operated in MRM mode. Specific precursor ions for **cis-Chlordane** are selected and fragmented, and then specific product ions are monitored for detection and quantification. This minimizes interference from other co-eluting compounds.

Mandatory Visualization

Signaling Pathway Diagram

cis-Chlordane, like other cyclodiene insecticides, exerts its primary neurotoxic effect by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor.[7] This disruption of inhibitory neurotransmission leads to hyperexcitability of the central nervous system.

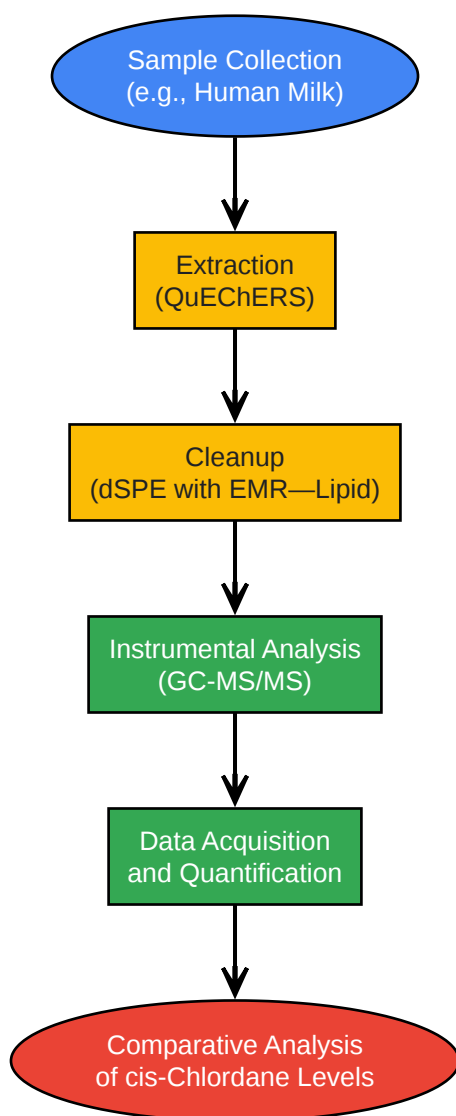


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Caption: Mechanism of **cis-Chlordane** neurotoxicity via GABA-A receptor antagonism.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of **cis-Chlordane** in a biological matrix like human milk.



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Caption: General experimental workflow for **cis-Chlordane** analysis.

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